

Commercial suppliers and availability of 1-(1H-indol-7-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1H-indol-7-yl)ethanone

Cat. No.: B1315699

[Get Quote](#)

Technical Guide: 1-(1H-indol-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1H-indol-7-yl)ethanone**, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical properties, commercial availability (or lack thereof), a detailed synthesis protocol, and its potential applications in drug discovery and development.

Introduction

1-(1H-indol-7-yl)ethanone, also known as 7-acetylindole, is a member of the indole family, a class of heterocyclic compounds widely found in natural products and pharmaceuticals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. The specific substitution pattern of **1-(1H-indol-7-yl)ethanone** makes it a valuable building block for accessing novel chemical entities with potential therapeutic applications.

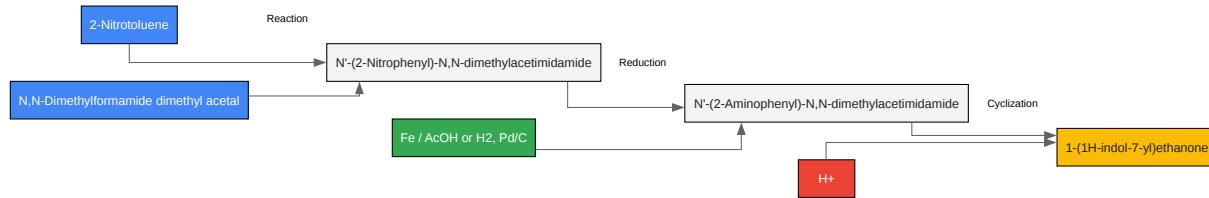
Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(1H-indol-7-yl)ethanone** is presented in the table below. This data is compiled from publicly available databases and theoretical predictions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	PubChemLite[1]
Molecular Weight	159.19 g/mol	PubChemLite[1]
Monoisotopic Mass	159.068 g/mol	PubChemLite[1]
SMILES	CC(=O)C1=CC=CC2=C1NC=C2	PubChemLite[1]
InChI	InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3	PubChemLite[1]
XlogP (predicted)	2.5	PubChemLite[1]

Commercial Availability

As of the latest review, **1-(1H-indol-7-yl)ethanone** is not readily available from major commercial chemical suppliers. Searches for this specific isomer primarily yield its regioisomers (e.g., 1-acetylindole, 3-acetylindole, 4-acetylindole, 6-acetylindole) or derivatives (e.g., 1-methyl-1H-indol-7-ylethanone, 5-bromo-1H-indol-7-ylethanone). Researchers requiring this compound will likely need to synthesize it in-house.


Synthesis of 1-(1H-indol-7-yl)ethanone

Due to the lack of commercial suppliers, a reliable synthetic protocol is essential. The following procedure is a representative method for the preparation of **1-(1H-indol-7-yl)ethanone**.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a generalized representation based on common synthetic routes for indole derivatives.

Reaction Scheme:

[Click to download full resolution via product page](#)

A potential synthetic route to **1-(1H-indol-7-yl)ethanone**.

Materials:

- 2-Nitrotoluene
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Iron powder (Fe)
- Glacial acetic acid (AcOH)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Step 1: Formation of the enamine. A mixture of 2-nitrotoluene and N,N-dimethylformamide dimethyl acetal is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude enamine intermediate.
- Step 2: Reduction of the nitro group. The crude enamine is dissolved in a mixture of glacial acetic acid and ethanol. Iron powder is added portion-wise while stirring. The reaction mixture is heated to reflux for several hours. After completion, the mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated.
- Step 3: Cyclization to form the indole ring. The residue from the previous step is dissolved in a suitable solvent such as toluene or xylene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove water, to drive the cyclization.
- Step 4: Work-up and purification. The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **1-(1H-indol-7-yl)ethanone**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-(1H-indol-7-yl)ethanone** based on data for similar indole derivatives.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	s	1H	NH
~7.6	d	1H	Ar-H
~7.2-7.4	m	3H	Ar-H
~6.5	t	1H	Ar-H
~2.6	s	3H	-COCH ₃

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~200	C=O
~135	Ar-C
~128	Ar-C
~125	Ar-CH
~122	Ar-CH
~120	Ar-CH
~118	Ar-C
~103	Ar-CH
~28	-CH ₃

Mass Spectrometry Data (Predicted)

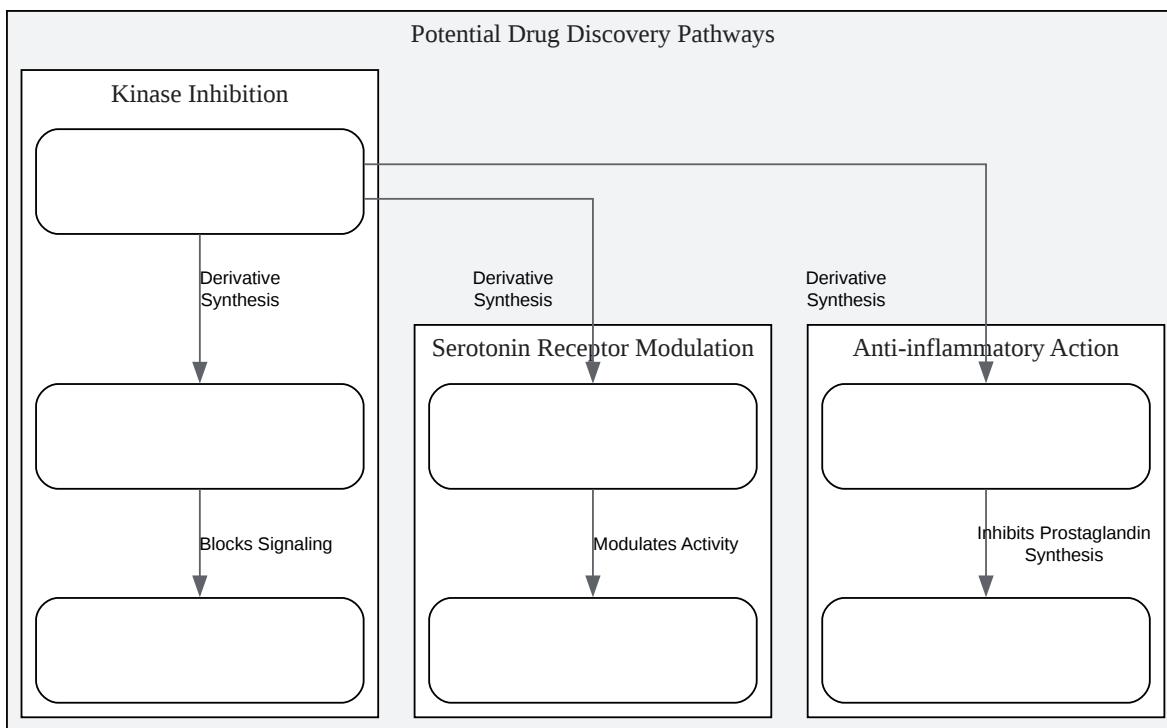
m/z	Interpretation
159	[M] ⁺
144	[M-CH ₃] ⁺
116	[M-CH ₃ -CO] ⁺

Applications in Drug Discovery and Development

While specific biological activities for **1-(1H-indol-7-yl)ethanone** are not extensively reported, its structural motif is present in compounds with diverse pharmacological properties. The acetyl group at the 7-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential as a Scaffold for Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The 7-substituted indole scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.


Precursor for Serotonin Receptor Ligands

Indole derivatives are well-known for their interaction with serotonin receptors. Modification of the acetyl group and the indole nitrogen of **1-(1H-indol-7-yl)ethanone** could lead to the development of novel ligands for different serotonin receptor subtypes, which are targets for treating neurological and psychiatric disorders.

Role in the Synthesis of Anti-inflammatory Agents

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. This suggests that 7-substituted analogues could also exhibit similar activities.

Signaling Pathway Involvement (Hypothetical):

[Click to download full resolution via product page](#)

Hypothetical drug discovery pathways for **1-(1H-indol-7-yl)ethanone** derivatives.

Conclusion

1-(1H-indol-7-yl)ethanone is a valuable, yet not commercially widespread, chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The versatility of the indole scaffold and the presence of a functionalizable acetyl group make this compound a promising starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(1h-indol-7-yl)ethanone (C₁₀H₉NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Commercial suppliers and availability of 1-(1H-indol-7-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315699#commercial-suppliers-and-availability-of-1-1h-indol-7-yl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com